methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Overview
Description
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H7F3N2O2 and its molecular weight is 244.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Transformation
- Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has been used in the synthesis of trifluoromethyl-substituted aminopyrroles, which are important in the development of new compounds with potential medicinal properties (Khlebnikov et al., 2018).
- It plays a role in the creation of furo[2,3-b]pyridines, a class of compounds with potential for various applications, including in the synthesis of pharmaceuticals (Antonov et al., 2021).
- The compound is involved in producing novel molecules for anti-inflammatory purposes, highlighting its significance in the pharmaceutical industry (Moloney, 2001).
Organic Chemistry and Material Science
- This compound is central to various reactions and transformations in organic chemistry, contributing to the development of novel compounds and materials (Gajdoš et al., 2006).
- It's used in synthesizing pesticides, emphasizing its role in agricultural chemistry (Lu Xin-xin, 2006).
- In material science, this compound contributes to the creation of new chemical structures with diverse applications, such as in the design of novel pharmaceuticals and industrial chemicals (Ryzhkova et al., 2023).
Biomedical Research
- The compound is instrumental in synthesizing various derivatives with potential antitumor activities, showcasing its relevance in cancer research and drug development (Carbone et al., 2013).
- Its derivatives are being explored for their ADME (absorption, distribution, metabolism, and excretion) properties, crucial for developing effective and safe pharmaceuticals (Johnson et al., 2008).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various biological targets, influencing their function and leading to changes at the cellular level .
Mode of Action
It’s known that the trifluoromethyl group often enhances the lipophilicity and metabolic stability of a compound, potentially improving its interaction with target proteins .
Biochemical Pathways
Fluorinated pyridines, a class of compounds to which this molecule belongs, are known to have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Pharmacokinetics
The trifluoromethyl group often improves the metabolic stability of a compound, which could potentially enhance its bioavailability .
Result of Action
Fluorinated pyridines are known to exhibit a range of biological activities, which can be attributed to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)7-4-15-8-6(7)2-5(3-14-8)10(11,12)13/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFKEFXJTGCINI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165400 | |
Record name | Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-31-0 | |
Record name | Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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